(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-pyrimidin-2-ylsulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O4S/c18-13(9-22-14-15-4-2-5-16-14)20-8-10-7-12(21-17-10)11-3-1-6-19-11/h1-7H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJLOXBAFFIUUQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)SCC(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate represents a unique chemical structure that incorporates multiple heterocycles, potentially endowing it with diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and anticancer properties, supported by various research findings and data tables.
Chemical Structure
The compound's structure can be described as follows:
- Furan Ring : A five-membered aromatic ring containing oxygen.
- Isoxazole Ring : A five-membered ring with both nitrogen and oxygen atoms.
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Thioacetate Group : Enhances the reactivity of the compound.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, antiviral, and anticancer effects. Below is a summary of the relevant findings.
Antimicrobial Activity
Studies have shown that derivatives of isoxazole and pyrimidine possess notable antimicrobial properties. For instance:
-
Antibacterial Activity :
- Compounds similar to (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(pyrimidin-2-ylthio)acetate have demonstrated selective activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus.
- Minimum Inhibitory Concentrations (MICs) for these bacteria ranged from 4.69 to 22.9 µM for various derivatives .
- Antifungal Activity :
| Activity Type | Target Organism | MIC (µM) |
|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 - 22.9 |
| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 |
| Antifungal | Candida albicans | 16.69 - 78.23 |
Antiviral Activity
The antiviral potential of compounds containing isoxazole and pyrimidine moieties has been extensively studied:
- Inhibition of Viral Replication :
Anticancer Activity
The anticancer properties of heterocyclic compounds are well-documented:
- Cytotoxicity Against Cancer Cell Lines :
Case Studies
Several studies highlight the biological activity of related compounds:
- Study on Isoxazole Derivatives :
- Pyrimidine-Based Compounds :
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Isoxazole-Furan Backbone
identifies structurally related compounds with high similarity scores (0.87–0.98), including:
| Compound Name | CAS No. | Key Structural Difference | Potential Impact |
|---|---|---|---|
| Methyl 5-(furan-2-yl)isoxazole-3-carboxylate | 33545-41-4 | Methyl ester instead of pyrimidinylthioacetate | Reduced polarity; altered hydrolysis kinetics |
| 5-(Furan-2-yl)isoxazole-3-carboxylic acid | 98434-06-1 | Carboxylic acid instead of ester linkage | Higher solubility; potential for salt formation |
| 2-((5-(Furan-2-yl)isoxazol-3-yl)methoxy)acetic acid | 1018165-66-6 | Ether-linked acetic acid | Lower reactivity; modified bioavailability |
These analogues retain the isoxazole-furan scaffold but differ in functional groups, influencing their physicochemical properties. For instance, the carboxylic acid derivative (CAS 98434-06-1) exhibits higher water solubility than the target compound’s ester, which may affect absorption in biological systems .
Heterocyclic Derivatives with Pyrimidinylthio Groups
describes compounds like 5-[(pyrimidin-2-ylthio)methyl]-1,3,4-oxadiazole-2(3H)-thione , which replace the isoxazole-furan system with an oxadiazole-thione core. Key differences include:
- Oxadiazole vs. Isoxazole : Oxadiazoles are more electron-deficient, enhancing electrophilic reactivity.
- Thione (-S-) vs. Acetate Ester : The thione group in oxadiazole derivatives may participate in metal coordination or redox reactions, unlike the hydrolyzable ester in the target compound .
Ranitidine-Related Compounds with Furan-Thioether Linkages
and highlight ranitidine impurities such as N-[2-[[[5-[(dimethylamino)methyl]furan-2-yl]methyl]sulphanyl]ethyl]-2-nitroacetamide. These compounds share a furan-thioether motif but differ critically:
- Substituents: Ranitidine derivatives feature dimethylamino groups on the furan, introducing basicity absent in the target compound.
- Biological Relevance: The dimethylamino group in ranitidine analogues enhances H₂ receptor binding, whereas the target compound’s pyrimidinylthio group may favor interactions with enzymes like kinases or cytochrome P450 .
Pesticide Compounds with Pyrimidine Motifs
lists agrochemicals such as triazamate (1,2,4-triazol-5-ylthio acetate) and chlorimuron ethyl , which share sulfur-linked pyrimidine or triazole groups. Comparative analysis reveals:
- Mode of Action : Chlorimuron ethyl’s sulfonylurea group inhibits acetolactate synthase in plants, while the target compound’s pyrimidinylthioacetate may act as a pro-drug or leaving group in pesticidal activity.
- Stability : The acetate ester in the target compound is more prone to hydrolysis than triazamate’s triazole-thioether linkage, affecting environmental persistence .
Thiazole/Ureido Derivatives
includes complex thiazole-carbamates like (S)-{(2S,3S,5S)-5-Amino-1,6-diphenyl...} 2-{3-[(2-isopropylthiazol-4-yl)methyl]-3-methylureido}-3-methylbutanoate. These differ in:
- Heterocycle Diversity : Thiazole rings offer nitrogen-based basicity, contrasting with the oxygen-rich isoxazole-furan system.
- Pharmacokinetics : Ureido and carbamate groups in these compounds may slow metabolic degradation compared to the target’s ester .
Q & A
Q. What are the key considerations for optimizing the synthetic route of this compound in a laboratory setting?
The synthesis of this compound involves multi-step reactions requiring precise control of reaction parameters. Critical factors include:
- Temperature : Exothermic reactions (e.g., cyclization of isoxazole rings) may require cooling to avoid side products .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) are often used to stabilize intermediates during coupling reactions .
- Catalyst compatibility : Transition-metal catalysts (e.g., Pd for cross-coupling) must be compatible with sulfur-containing groups to prevent poisoning . Methodological validation via HPLC and NMR is essential to confirm intermediate purity (>95%) before proceeding to subsequent steps .
Q. How can researchers validate the structural integrity of intermediates and the final product?
A combination of analytical techniques is required:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
- H/C NMR : Identifies regioselectivity in isoxazole ring formation and verifies the absence of unreacted pyrimidin-2-ylthioacetate precursors .
- FT-IR : Detects functional groups like C=O (ester, ~1730 cm) and C-S (thioether, ~650 cm) to rule out hydrolysis or oxidation .
Q. What experimental protocols are recommended for assessing the compound’s stability under varying storage conditions?
Stability studies should include:
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) to identify degradation pathways .
- pH-dependent stability : Test solubility and degradation in buffers (pH 1–10) to simulate physiological conditions .
- Long-term storage : Monitor purity via HPLC over 6–12 months at –20°C and 4°C to establish shelf-life guidelines .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
SAR strategies include:
- Functional group substitutions : Replace the furan-2-yl group with other heterocycles (e.g., thiophene or pyridine) to assess impact on target binding .
- Bioisosteric replacements : Substitute the pyrimidin-2-ylthio group with triazole or oxadiazole to enhance metabolic stability .
- In vitro assays : Measure IC values against enzyme targets (e.g., cyclooxygenase-2 for anti-inflammatory activity) using fluorescence-based assays .
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets?
Advanced approaches include:
- Molecular docking : Use AutoDock Vina to model binding to active sites (e.g., kinases or GPCRs), focusing on hydrogen bonding with the pyrimidine ring and steric fit of the isoxazole-furan scaffold .
- Molecular dynamics simulations : Simulate ligand-protein interactions over 100 ns to evaluate stability of binding poses .
- ADMET prediction : Tools like SwissADME predict absorption, CYP450 inhibition, and blood-brain barrier permeability based on logP and topological polar surface area .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
Contradictions may arise from:
- Assay interference : Test for false positives/negatives due to compound fluorescence or metal chelation .
- Cell line specificity : Compare activity in primary cells vs. immortalized lines (e.g., HEK293 vs. RAW264.7 macrophages) .
- Dose-response validation : Replicate results using orthogonal methods (e.g., SPR for binding affinity vs. cell viability assays) .
Q. What in vivo models are appropriate for evaluating the compound’s pharmacokinetic and toxicity profiles?
- Rodent models : Assess oral bioavailability and half-life in Sprague-Dawley rats, with plasma sampling via LC-MS/MS .
- Toxicogenomics : Screen for hepatotoxicity markers (e.g., ALT/AST levels) and renal function (creatinine clearance) .
- Metabolite profiling : Identify Phase I/II metabolites using UPLC-QTOF-MS to predict drug-drug interactions .
Methodological Resources
- Synthetic protocols : Multi-step organic synthesis with purification guidelines .
- Analytical workflows : Integrated HPLC-NMR for structural elucidation .
- Biological assays : Standardized protocols for kinase inhibition and cytotoxicity screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
